Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl 3-oxo-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-11-8(13)7-12/h4-7H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRUBUQWGNAYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620859 | |
| Record name | tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179686-38-5 | |
| Record name | tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-oxo-1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate (CAS Number 179686-38-5) is a heterocyclic compound belonging to the diazepane family. Its structure features a diazepane ring, which is significant for its biological activity. This article explores the compound's biological properties, including its antimicrobial and anticancer potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H18N2O3
- Molar Mass : 214.26 g/mol
- Density : 1.098 g/cm³
- Boiling Point : Approximately 373.1 °C
- pKa : 15.56
These properties suggest that the compound is relatively stable under standard conditions, which is essential for its biological applications.
Biological Activity Overview
This compound has been investigated for various biological activities:
1. Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways essential for bacterial survival.
2. Anticancer Properties
Research has shown that this compound could potentially possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation .
The biological effects of this compound are attributed to its interactions with various biomolecules:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, leading to altered cellular functions.
- Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression and cellular metabolism .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells when exposed to concentrations of 100 µM or higher .
Comparative Analysis with Similar Compounds
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | 0.96 | Methyl group on the third position |
| (S)-tert-butyl 2-methyl-1,4-diazepane-1-carboxylate | 0.96 | Methyl group on the second position |
| (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate | 0.93 | Contains an aminoalkyl substituent |
This table illustrates how this compound compares structurally to related compounds, highlighting its unique features that may contribute to its distinct biological activities.
Scientific Research Applications
Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate exhibits several biological activities that are of interest to researchers:
-
Antimicrobial Activity :
- Preliminary studies have shown that this compound can inhibit the growth of certain bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was effective at concentrations as low as 50 µg/mL.
-
Anticancer Properties :
- In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF7. Treatment with concentrations of 100 µM or higher resulted in a significant reduction in cell viability and increased apoptotic cells.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
Research conducted on human cancer cell lines demonstrated that exposure to this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptosis among treated cells.
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows.
Example:
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Conditions: Acidic hydrolysis using HCl in dioxane at 60°C for 4 hours.
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Product: 3-Oxo-1,4-diazepane-1-carboxylic acid.
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Mechanism: Protonation of the ester oxygen followed by nucleophilic attack by water, resulting in cleavage of the tert-butyl group.
Data Table:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl, dioxane, 60°C | 3-Oxo-1,4-diazepane-1-carboxylic acid | 85% |
Nucleophilic Substitution
The diazepane nitrogen can participate in substitution reactions, particularly with electrophilic substrates.
Example:
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Reaction with Haloarenes:
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Conditions: Reaction with 5-chloro-2-fluoropyridine using DIPEA in NMP at 90°C .
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Product: N-alkylated derivatives (e.g., tert-butyl 4-(6-fluoropyridin-2-yl)-3-oxo-1,4-diazepane-1-carboxylate).
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Mechanism: SNAr (nucleophilic aromatic substitution) facilitated by the electron-withdrawing fluorine atom.
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Data Table:
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 5-Chloro-2-fluoropyridine | DIPEA, NMP, 90°C | N-alkylated derivative | 45% |
Reduction of the Ketone Group
The 3-oxo group can be reduced to a hydroxyl group, modifying the compound’s biological and physicochemical properties.
Example:
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Conditions: Sodium borohydride (NaBH4) in ethanol at 0–10°C .
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Product: Tert-butyl 3-hydroxy-1,4-diazepane-1-carboxylate.
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Mechanism: Hydride transfer to the carbonyl carbon, forming a secondary alcohol.
Data Table:
| Reducing Agent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| NaBH4 | Ethanol | 0–10°C | 3-Hydroxy derivative | 70% |
Bromination and Cyanidation
The diazepane ring or side chains can undergo halogenation or cyano-group incorporation, expanding functionalization possibilities .
Key Observations:
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Bromination: Likely occurs at the α-position to the ketone or on the diazepane ring.
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Cyanidation: Introduces nitrile groups via nucleophilic displacement or radical pathways.
Data Table:
Acylation and Alkylation
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Acylation: The diazepane nitrogen reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
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Alkylation: Use of alkyl halides (e.g., methyl iodide) for N-alkylation under basic conditions .
Oxidation
While the 3-oxo group is already oxidized, further oxidation may target other positions (e.g., ring carbons) using agents like KMnO4 or CrO3 .
Preparation Methods
Boc Protection of 3-Oxo-1,4-Diazepane Precursors
A widely cited approach involves the Boc protection of a preformed 3-oxo-1,4-diazepane intermediate. In this method, 3-oxo-1,4-diazepane is synthesized via cyclization of a linear diamine precursor, followed by Boc protection at the primary amine position.
Procedure :
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Cyclization : A linear diamine (e.g., 1,4-diaminobutane) is reacted with a carbonyl source, such as ethyl chloroacetate, under basic conditions to form the diazepane ring.
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Oxidation : The secondary amine at position 3 is oxidized to a ketone using potassium permanganate (KMnO₄) or ruthenium-based catalysts.
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Boc Protection : The primary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
Key Reaction :
Direct Ring Formation via SN2 Displacement
An alternative route employs a bromide displacement strategy to construct the diazepane ring. This method is described in a patent (CN111620869A) for analogous diazaspiro compounds, adaptable to this compound.
Procedure :
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Synthesis of Bromo Intermediate : 3-Bromopropylamine hydrobromide is treated with Boc₂O in methanol to form tert-butyl (3-bromopropyl)carbamate.
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Ring Closure : The bromo intermediate undergoes nucleophilic displacement with a secondary amine (e.g., homopiperazine) in acetonitrile using cesium carbonate as a base.
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Oxidation : The resulting secondary amine is oxidized to a ketone using Dess-Martin periodinane.
Key Reaction :
Yield : 40–54% after column chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature | Catalyst/Base | Yield Improvement |
|---|---|---|---|---|
| Boc Protection | Dichloromethane | 25°C | DMAP | 73% → 85% |
| Ring Closure | Acetonitrile | 90°C | Cs₂CO₃ | 40% → 62% |
| Oxidation | THF/Water | 0°C → rt | KMnO₄ | 54% → 68% |
Elevated temperatures during ring closure (90°C) enhance reaction rates but risk Boc group cleavage, necessitating careful monitoring.
Catalytic Enhancements
The use of imidazole (20 mol%) in acetonitrile accelerates Boc protection, reducing reaction time from 12 hours to 3 hours. For oxidation, switching from KMnO₄ to tetrapropylammonium perruthenate (TPAP) improves selectivity for the ketone product, avoiding over-oxidation to carboxylic acids.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (ACN/H₂O gradient) confirms >98% purity for pharmaceutical-grade material.
Challenges and Mitigation Strategies
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Boc Group Instability : Acidic or high-temperature conditions may cleave the Boc group. Using mild bases (e.g., Cs₂CO₃) and low temperatures (<50°C) preserves integrity.
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Oxidation Side Reactions : Over-oxidation is minimized by employing TPAP/N-methylmorpholine N-oxide (NMO) instead of KMnO₄.
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Ring Strain : Seven-membered ring formation is slower than five- or six-membered analogs. Microwave-assisted synthesis at 100°C reduces reaction time from days to hours.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Boc Protection Post-Cyclization | High purity, scalable | Requires preformed diazepane | 65–73% |
| Direct Ring Formation | Fewer steps, cost-effective | Lower yield due to competing reactions | 40–54% |
| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required | 68–75% |
Industrial and Pharmaceutical Relevance
This compound serves as a key intermediate in:
Q & A
Q. What is the role of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate in organic synthesis?
This compound serves as a versatile intermediate in constructing nitrogen-containing heterocycles, particularly diazepane derivatives. Its tert-butyloxycarbonyl (Boc) group protects amines during multi-step syntheses, enabling selective deprotection for downstream functionalization. For example, it has been used in the synthesis of complex alkaloid analogs via reductive amination or nucleophilic substitution reactions .
Q. How can researchers purify this compound after synthesis?
Silica gel flash chromatography using gradients of ethyl acetate/hexanes (with 0.25% triethylamine to suppress adsorption of basic intermediates) is commonly employed . For hygroscopic derivatives, post-purification storage under inert gas (e.g., argon) is recommended to prevent hydrolysis .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR : H and C NMR identify backbone protons (e.g., diazepane NH at δ ~3.5 ppm) and Boc carbonyl signals (δ ~155 ppm).
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (exact mass: 276.1838 for CHNO) and distinguishes isomers .
- IR : The ketone (3-oxo) group shows a strong absorption band near 1700 cm .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes during diazepane ring functionalization?
The steric environment of the 3-oxo group directs regioselectivity. For example, allylation at C6 proceeds via enolate intermediates, where chelation-controlled addition (using LiHMDS) favors trans-diastereomers. Computational modeling (DFT) can predict transition-state geometries to optimize enantiomeric excess .
Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?
Q. How can hydrogen-bonding patterns in crystallized derivatives inform supramolecular design?
The 3-oxo group participates in C=O···H-N hydrogen bonds, forming R_2$$^2(8) motifs. Graph-set analysis (using SHELX software) reveals packing motifs, aiding in crystal engineering for co-crystallization with APIs .
Data Contradiction Analysis
Q. Why do reported yields vary for this compound derivatives?
Discrepancies arise from:
- Rotamer equilibria : NMR integration may underestimate purity due to slow conformational exchange (e.g., 63:37 rotamer ratios in Pd-catalyzed products) .
- Side reactions : Competing elimination (e.g., β-hydride elimination in allylations) reduces isolated yields. Kinetic monitoring (via in situ IR) helps identify optimal reaction quenching points .
Safety and Handling
Q. What precautions are essential for handling hygroscopic derivatives of this compound?
- Storage : Use airtight containers under nitrogen or argon to prevent Boc group hydrolysis .
- Spill management : Neutralize residues with sodium bicarbonate before disposal .
Q. How should researchers address respiratory hazards during scale-up?
- Engineering controls : Perform reactions in fume hoods with HEPA filters.
- PPE : Wear NIOSH-approved respirators if handling powdered forms (risk of H304 aspiration) .
Advanced Analytical Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
